molecular formula C14H17ClN2 B12361450 3,3'-Dimethylbenzidine hydrochloride CAS No. 7563-59-9

3,3'-Dimethylbenzidine hydrochloride

Cat. No.: B12361450
CAS No.: 7563-59-9
M. Wt: 248.75 g/mol
InChI Key: YRSOHTBCCGDLSN-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is an organic compound with the molecular formula C14H14N2·2HCl. This compound is a derivative of biphenyl, where the biphenyl core is substituted with two amino groups at the 4,4’ positions and two methyl groups at the 3,3’ positions. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride typically involves the following steps:

    Nitration: The biphenyl core is nitrated to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Formation of Dihydrochloride Salt: The final step involves the treatment of the diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino groups in [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more stable amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more stable amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and polymers.

Biology

In biological research, this compound can be used to study the effects of substituted biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, biphenyl derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride is used in the manufacture of specialty chemicals, including stabilizers for plastics and rubber, as well as in the production of high-performance materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethylbiphenyl: Similar structure but lacks the amino groups.

    3,3’-Dimethylbiphenyl: Similar structure but lacks the amino groups and has different substitution positions.

    4,4’-Diaminobiphenyl: Similar structure but lacks the methyl groups.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dimethyl-, dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

7563-59-9

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H

InChI Key

YRSOHTBCCGDLSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl

Related CAS

119-93-7 (Parent)

Origin of Product

United States

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